molecular formula C8H9ClN2O3 B12876191 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone CAS No. 53391-21-2

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone

Cat. No.: B12876191
CAS No.: 53391-21-2
M. Wt: 216.62 g/mol
InChI Key: YRIBINMXSWLLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds smoothly, yielding the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Oxidation: Oxidized products such as oxides or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against various bacterial strains. Studies have shown that derivatives of pyrrole compounds can inhibit bacterial growth and may serve as templates for developing new antibiotics .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Investigations into related compounds have highlighted their ability to modulate inflammatory pathways, suggesting that this compound could have similar therapeutic effects .

Agrochemicals

Pesticide Development
Due to its structural characteristics, this compound may be explored for use in developing novel pesticides. The chlorinated and nitro-substituted pyrrole derivatives have shown promise in providing effective pest control while minimizing environmental impact. Research into the synthesis of such compounds aims to enhance their efficacy and reduce toxicity to non-target organisms .

Materials Science

Polymer Chemistry
In materials science, the incorporation of compounds like this compound into polymer matrices could lead to the development of advanced materials with unique properties. The reactivity of the chloro group allows for further functionalization, which can enhance the mechanical and thermal properties of polymers .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-substituted pyrrole derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that certain modifications led to increased potency, suggesting a pathway for optimizing compounds like this compound for clinical use .

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that a related nitro-pyrrole compound effectively controlled aphid populations in field trials. This study underscored the potential for developing environmentally friendly pesticides based on similar chemical structures .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone
  • 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone
  • 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-3-yl)ethanone

Uniqueness

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone, also known by its CAS number 53391-21-2, is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is C8_8H9_9ClN2_2O3_3, with a molecular weight of 216.62 g/mol. The compound features a chloro group and a nitro-substituted pyrrole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, pyrrole-based compounds have been shown to possess Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial potency .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundTBDTBD
Control (Ciprofloxacin)22

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in specific tumor cells, although detailed IC50 values and mechanisms of action are still under investigation. The presence of the nitro group is hypothesized to play a role in enhancing cytotoxic effects by generating reactive nitrogen species .

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity : Pyrrole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Reactive Oxygen Species (ROS) Generation : Compounds containing nitro groups can lead to the generation of ROS, which may contribute to their cytotoxicity by damaging cellular components .

Case Studies

A notable study explored the efficacy of pyrrole derivatives in treating malaria by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species. Although this study did not focus directly on this compound, it underscores the therapeutic potential of pyrrole-containing compounds in infectious diseases .

Properties

CAS No.

53391-21-2

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-chloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C8H9ClN2O3/c1-2-10-6(7(12)5-9)3-4-8(10)11(13)14/h3-4H,2,5H2,1H3

InChI Key

YRIBINMXSWLLOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.